molecular formula C10H17NO2 B2596557 1-(2,2-Dimethylpropanoyl)piperidin-4-one CAS No. 71072-37-2

1-(2,2-Dimethylpropanoyl)piperidin-4-one

Cat. No. B2596557
CAS RN: 71072-37-2
M. Wt: 183.251
InChI Key: GAKRFXBXTBSAOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-(2,2-Dimethylpropanoyl)piperidin-4-one” is a chemical compound with the molecular formula C10H17NO2 and a molecular weight of 183.25 . It is typically in a solid state and is used for research purposes .


Molecular Structure Analysis

The InChI code for “1-(2,2-Dimethylpropanoyl)piperidin-4-one” is 1S/C10H17NO2/c1-10(2,3)9(13)11-6-4-8(12)5-7-11/h4-7H2,1-3H3 . This code provides a unique identifier for the molecular structure of the compound.


Physical And Chemical Properties Analysis

“1-(2,2-Dimethylpropanoyl)piperidin-4-one” is a solid at room temperature . It has a predicted melting point of 82.86°C and 87-89°C , and a predicted boiling point of approximately 258.2°C at 760 mmHg . The compound has a predicted density of approximately 1.0 g/cm3 and a predicted refractive index of n20D 1.48 .

Scientific Research Applications

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

properties

IUPAC Name

1-(2,2-dimethylpropanoyl)piperidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2/c1-10(2,3)9(13)11-6-4-8(12)5-7-11/h4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAKRFXBXTBSAOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1CCC(=O)CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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